6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
The compound 6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that features a variety of functional groups, including a triazole ring, a benzoxazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The benzoxazole ring is then formed through a condensation reaction between an o-aminophenol and a carboxylic acid derivative. The final step involves the coupling of the triazole and benzoxazole intermediates through a sulfanyl linkage, which is achieved using thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one: can undergo a variety of chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one:
Mechanism of Action
The mechanism of action of 6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one: can be compared with other triazole and benzoxazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both triazole and benzoxazole rings in a single molecule provides a unique scaffold for drug design and material science applications .
Properties
Molecular Formula |
C25H27N5O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-[2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C25H27N5O4S/c1-33-19-9-5-6-17(13-19)26-14-23-28-29-24(30(23)18-7-3-2-4-8-18)35-15-21(31)16-10-11-20-22(12-16)34-25(32)27-20/h5-6,9-13,18,26H,2-4,7-8,14-15H2,1H3,(H,27,32) |
InChI Key |
VJKCZCTZOCLCRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN=C(N2C3CCCCC3)SCC(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Origin of Product |
United States |
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